Product packaging for 1,1-Dimethyl-1h-isoindol-3-amine(Cat. No.:)

1,1-Dimethyl-1h-isoindol-3-amine

Cat. No.: B13119241
M. Wt: 160.22 g/mol
InChI Key: RSWYTHKZAKEODI-UHFFFAOYSA-N
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Description

1,1-Dimethyl-1h-isoindol-3-amine is a chemical compound based on the isoindole core structure, a benzofused pyrrole ring system that is a regioisomer of indole. The isoindole scaffold is a recognized privileged structure in medicinal chemistry, frequently explored for its potential to interact with diverse biological targets. This specific amine-functionalized derivative is provided as a high-purity building block for research and development applications. While specific biological data for this compound is not available in the public scientific literature, the broader class of isoindole-containing molecules has demonstrated a wide spectrum of significant biological activities. Related compounds are investigated as key scaffolds in drug discovery, particularly in the development of protein kinase inhibitors, with some derivatives exhibiting potent activity in the low nanomolar range. The isoindole-1,3-dione (phthalimide) moiety, a closely related structure, is found in several pharmaceutical agents, including the immunomodulatory drugs lenalidomide and pomalidomide, underscoring the therapeutic relevance of this heterocyclic system. As a research chemical, this compound serves as a versatile synthetic intermediate. Its structure presents opportunities for further chemical modification, making it valuable for constructing more complex molecules for screening libraries or structure-activity relationship (SAR) studies. Researchers can utilize this compound in the synthesis of novel compounds targeting various enzymes and receptors. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2 B13119241 1,1-Dimethyl-1h-isoindol-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

3,3-dimethylisoindol-1-amine

InChI

InChI=1S/C10H12N2/c1-10(2)8-6-4-3-5-7(8)9(11)12-10/h3-6H,1-2H3,(H2,11,12)

InChI Key

RSWYTHKZAKEODI-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C(=N1)N)C

Origin of Product

United States

Synthetic Methodologies for 1,1 Dimethyl 1h Isoindol 3 Amine

Overview of Established and Emerging Synthetic Approaches

The construction of the 1H-isoindole framework, a key structural motif in numerous biologically active compounds, is a significant focus in organic synthesis. acs.org Traditional methods often involve multi-step sequences, while emerging approaches aim for greater efficiency and molecular complexity in a single step. These modern techniques frequently utilize catalysis to achieve transformations that are otherwise challenging. A comprehensive understanding of both classical and contemporary methods is crucial for the efficient synthesis of complex molecules like 1,1-Dimethyl-1H-isoindol-3-amine.

Classical Synthesis Routes to the 1H-Isoindol-3-amine Core

Classical approaches to the 1H-isoindol-3-amine core primarily rely on two strategic pillars: the cyclization of appropriately substituted precursors and the interconversion of functional groups to introduce the final amine functionality.

Strategies Involving Cyclization Reactions of Precursors

The formation of the isoindolinone ring system, a close relative and common precursor to isoindol-3-amines, is often accomplished through cyclization reactions. nih.gov These reactions typically involve the formation of new carbon-carbon or carbon-nitrogen bonds to construct the heterocyclic core. For instance, one-pot strategies that lead to isoindolinone synthesis often employ transition metal catalysis to facilitate these bond-forming events. nih.govresearchgate.net The resulting isoindolinone can then be further modified to yield the desired 3-aminoisoindole derivative.

A notable example involves the reaction of 2-formylbenzoic acid with primary amines and various ketones in a sequential two-step Mannich/lactamization cascade. researchgate.net This method provides a direct route to 3-substituted isoindolin-1-ones. Similarly, an aldol/lactonization cascade reaction of 2-formylbenzoic acid with a broad range of ketones also yields isobenzofuran-1(3H)-ones, which can serve as versatile intermediates. researchgate.net

Functional Group Interconversion Strategies Leading to the Amine Functionality

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves the transformation of one functional group into another. imperial.ac.uk In the context of synthesizing this compound, FGI is critical for introducing the 3-amino group. A common approach is the reduction of a nitro group to a primary amine. solubilityofthings.com This transformation can be achieved using various reducing agents, such as iron in an acidic medium or through catalytic hydrogenation. solubilityofthings.com

Another key FGI is the conversion of amides to amines. scribd.com For example, the reduction of an amide to an amine using reagents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3) is a reliable method. imperial.ac.uk This strategy is particularly relevant when an isoindolinone precursor is synthesized first, as the lactam (a cyclic amide) can be reduced to the corresponding cyclic amine.

Modern and Advanced Synthetic Techniques for this compound

Recent advancements in synthetic methodology have provided more direct and efficient routes to complex heterocyclic structures like this compound. These modern techniques often offer advantages in terms of atom economy, step economy, and the ability to generate molecular diversity.

Transition Metal-Catalyzed Synthesis Approaches (e.g., Palladium- or Gold-Catalysis)

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds. researchgate.net Gold-catalyzed reactions, for instance, have been employed in the synthesis of 1H-isoindole-containing scaffolds under mild and neutral conditions. acs.org One such method involves a gold-catalyzed 6-endo-dig azide-yne cyclization. acs.org

Palladium-catalyzed reactions are also prominent in the synthesis of isoindolinone derivatives. nih.gov These reactions often involve C-H activation, cross-coupling, and carbonylation to construct the heterocyclic core. nih.govresearchgate.net For example, a one-pot palladium-catalyzed isocyanide insertion, imine hydration, and 5-exo–dig cycloisomerization sequence has been reported for the synthesis of isoindolinone derivatives. nih.gov

Multi-Component Reactions (MCRs) for Direct Formation

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. organic-chemistry.org MCRs are highly convergent and offer a rapid and efficient way to build molecular complexity. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for the synthesis of diverse libraries of compounds. rug.nlnih.gov While a direct MCR for this compound is not explicitly detailed in the provided context, the principles of MCRs suggest a potential pathway. For instance, a reaction involving an ortho-disubstituted aromatic compound, an amine source, and a component to form the gem-dimethyl group could theoretically be designed.

The table below summarizes the key synthetic strategies discussed:

Synthetic Strategy Description Key Reagents/Catalysts Reference(s)
Cyclization of Precursors Formation of the isoindolinone core through intramolecular bond formation.Transition metals (e.g., Pd) nih.gov, researchgate.net
Functional Group Interconversion Conversion of existing functional groups to the desired amine functionality.Reducing agents (e.g., Fe, H2, LiAlH4, BH3) scribd.com, solubilityofthings.com, imperial.ac.uk
Transition Metal-Catalysis Use of transition metals to catalyze key bond-forming reactions.Gold (Au), Palladium (Pd) acs.org, researchgate.net, nih.gov, researchgate.net
Multi-Component Reactions Combination of three or more reactants in a single step to form the target molecule.Isocyanides rug.nl, organic-chemistry.org, nih.gov

Application of Green Chemistry Principles in Synthetic Pathways

The growing emphasis on sustainable chemical manufacturing has spurred the adoption of green chemistry principles in the synthesis of isoindolinone frameworks, which are structurally related to this compound. A notable advancement is the development of one-pot synthesis methods that minimize waste and energy consumption. For instance, the synthesis of isoindolin-1-ones has been achieved from nitroarenes and o-phthalaldehyde (B127526) through an indium-mediated reductive condensation reaction. clockss.org This approach is significant as it utilizes nitro compounds as a nitrogen source in a single step, offering an environmentally benign alternative to traditional multi-step processes. clockss.org

Another green approach involves the use of deep eutectic solvents (DESs) as sustainable media for allylic alkylation of amines. unizar.es A mixture of choline (B1196258) chloride and lactic acid has proven effective for a wide range of substrates at room temperature, avoiding the need for high temperatures or metal catalysts. unizar.es Such methodologies highlight a shift towards more sustainable synthetic practices that reduce the environmental footprint of chemical production. unizar.es Furthermore, microwave-assisted organic synthesis has been shown to significantly improve the yield and reduce the reaction time for the preparation of isoindoline-1,3-dione derivatives, with yields increasing from 60% in classical methods to 85-91% under microwave irradiation. researchgate.net

Enantioselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral derivatives of this compound is of significant interest due to the potential for stereospecific biological activity. nih.gov While direct enantioselective methods for the title compound are not extensively documented, the broader field of isoindoline (B1297411) and isoindolinone synthesis provides valuable insights.

Rhodium-catalyzed tandem oxidative olefination–cyclization of chiral 4-aryl cyclic sulfamidates has been demonstrated as a stereoselective route to 1,3-disubstituted isoindolines with high enantiomeric purity. thieme-connect.com This method capitalizes on the chirality of the starting material to control the stereochemistry of the final product. thieme-connect.com

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of related heterocyclic structures. For example, the asymmetric Michael addition of 3-monosubstituted 3-aminooxindoles to nitroolefins, catalyzed by a bifunctional thiourea-tertiary amine, yields 3,3-disubstituted oxindoles with high enantioselectivity (up to 92% ee). nih.gov Similarly, quinine-derived squaramide organocatalysts have been effectively used in the enantioselective Mannich reaction of N-Boc ketimines with β-diketones to produce 4-amino-5-pyrazolone derivatives with excellent enantioselectivities (up to 94:6 er). mdpi.com These strategies showcase the potential for developing highly enantioselective syntheses of chiral this compound derivatives.

Comparative Analysis of Synthetic Efficiency, Scope, and Limitations

Various synthetic routes to isoindoline and isoindolinone structures, precursors or analogues to this compound, offer different advantages and disadvantages in terms of efficiency, substrate scope, and limitations.

Synthetic Method Key Features Advantages Limitations
Rhodium-Catalyzed C-H Activation Annulation of N-benzoylsulfonamides with olefins or diazoacetate. nih.govelsevierpure.comBroad compatibility with various olefins, efficient for producing 3,3-disubstituted isoindolinones. nih.govelsevierpure.comMay require specific directing groups and expensive metal catalysts.
Indium-Mediated One-Pot Synthesis Reductive condensation of nitroarenes and o-phthalaldehyde. clockss.orgUtilizes readily available starting materials, environmentally friendly one-pot procedure. clockss.orgThe scope with respect to substituted nitroarenes and phthalaldehydes may be variable.
Microwave-Assisted Synthesis Reaction of phthalic anhydride (B1165640) derivatives with N,N-dimethylpropylamine derivatives. researchgate.netSignificantly reduced reaction times and improved yields (85-91%). researchgate.netSpecialized equipment is required.
Palladium-Catalyzed Intramolecular Amination Cyclization of 2,6-dimethyl-N-(8-quinolinyl)benzamides. researchgate.netProvides a direct method for constructing the isoindolone core via C-H bond activation. researchgate.netThe directing group is essential for the reaction to proceed efficiently.

The rhodium-catalyzed C-H activation methods offer high efficiency and broad scope for creating substituted isoindolinones. nih.govelsevierpure.com However, the cost and potential toxicity of the rhodium catalyst can be a drawback. The indium-mediated one-pot synthesis presents a greener alternative, though its substrate scope might be more limited. clockss.org Microwave-assisted synthesis provides a significant increase in efficiency for certain reactions but requires specific instrumentation. researchgate.net Palladium-catalyzed intramolecular amination is an effective method for specific substrates but relies on the presence of a directing group. researchgate.net

Mechanistic Elucidation of Key this compound Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and developing new methodologies.

In the rhodium-catalyzed synthesis of isoindolinones from N-benzoylsulfonamides and olefins, a postulated mechanism involves the initial C-H activation of the benzoyl group to form a five-membered rhodacycle. nih.gov This is followed by insertion of the olefin and subsequent reductive elimination to form the isoindolinone product. When diazoacetate is used, it can first dimerize under rhodium catalysis to form fumarate/maleate, which then participates in the C-H activation/annulation cascade. nih.gov

For the one-pot synthesis of isoindolin-1-ones from o-phthalaldehyde and primary amines, two plausible mechanistic pathways have been proposed. clockss.org One involves the formation of a 1H-2,3-dihydroisoindole-1,3-diol intermediate through the double addition of the amine to the aldehyde groups, followed by dehydration and tautomerization. clockss.org An alternative mechanism suggests a nih.govnih.gov-hydride sigmatropic rearrangement. clockss.org

The formation of imines, a key step in many amine syntheses, proceeds through the nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral aminol intermediate. libretexts.org This is followed by proton transfer and elimination of water to yield the imine. The pH of the reaction is critical; a pH around 5 is often optimal to facilitate both protonation of the hydroxyl group for elimination and to ensure the amine remains sufficiently nucleophilic. libretexts.org

Structural Elucidation and Advanced Analytical Methodologies for 1,1 Dimethyl 1h Isoindol 3 Amine

Advanced Spectroscopic Techniques for Characterization

Spectroscopic techniques are fundamental to determining the molecular structure of a chemical compound. By analyzing the interaction of electromagnetic radiation with the molecule, specific information about its functional groups, bonding, and atomic arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: In the proton NMR spectrum of 1,1-Dimethyl-1H-isoindol-3-amine, distinct signals would be expected for the different types of protons present. The two methyl groups at the C1 position, being chemically equivalent, would likely appear as a sharp singlet, integrating to six protons. The protons on the aromatic ring would produce a complex multiplet pattern in the aromatic region of the spectrum. The two protons of the primary amine group (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The position of the N-H proton signal in primary and secondary amines is generally observed between δ 0.5-5. nih.gov

¹³C NMR: The carbon-13 NMR spectrum would provide information on all the unique carbon atoms in the molecule. One would expect to see signals for the quaternary C1 carbon, the two equivalent methyl carbons, the aromatic carbons, and the carbon atom (C3) bearing the amine group. The carbons adjacent to the nitrogen atom are typically deshielded and appear downfield. researchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts (Hypothetical Data) This table is a hypothetical representation of expected NMR data.

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C1 - High (Quaternary)
2 x CH₃ (on C1) Singlet, ~1.5 Low-Mid
NH₂ Broad Singlet -
C3 - High
Aromatic CH Multiplet, ~7.0-7.8 High
Aromatic C (quaternary) - High

Mass Spectrometry (MS) Applications in Structure Confirmation (HR-MS, EI, CI)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and formula.

High-Resolution Mass Spectrometry (HR-MS): This technique would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula (C₁₀H₁₂N₂).

Electron Ionization (EI): EI-MS would likely show a prominent molecular ion peak. A key fragmentation pathway for amines is the α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. For this compound, a characteristic fragmentation would be the loss of a methyl group (CH₃•) from the molecular ion to form a stable, resonance-stabilized cation.

Chemical Ionization (CI): CI is a softer ionization technique that typically results in less fragmentation and a more prominent protonated molecular ion peak [M+H]⁺. This would further confirm the molecular weight of the compound.

Infrared (IR) and Raman Spectroscopy Methodologies

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. researchgate.net

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. As a primary amine, it should exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹. ukm.my An N-H bending vibration would be expected around 1650-1580 cm⁻¹. ukm.my C-H stretching vibrations from the methyl and aromatic groups would appear just below and above 3000 cm⁻¹, respectively. The C-N stretching vibration for an aromatic amine typically appears in the 1335-1250 cm⁻¹ region. ukm.my

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra.

Expected IR Absorption Bands (Hypothetical Data) This table is a hypothetical representation of expected IR data.

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch (asymmetric & symmetric) 3300 - 3500 (two bands)
Aromatic C-H Stretch > 3000
Aliphatic C-H Stretch < 3000
N-H Bend 1580 - 1650
Aromatic C=C Stretch 1450 - 1600
C-N Stretch 1250 - 1335

Ultraviolet-Visible (UV-Vis) Spectroscopy Methodologies

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly for compounds containing conjugated systems like aromatic rings. The isoindole ring system is aromatic and would be expected to absorb UV light. The spectrum would likely show absorption maxima characteristic of the π-π* transitions of the substituted benzene (B151609) ring system. The exact position of these maxima can be influenced by the substituents and the solvent used.

X-ray Crystallography Studies of this compound and its Co-crystals/Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound or one of its derivatives could be grown, this technique would provide precise bond lengths, bond angles, and conformational details of the molecule in the solid state. It would confirm the geometry of the isoindole ring and the connectivity of the dimethyl and amine groups. Currently, no published crystal structures are available for this specific compound. mdpi.com

Chromatographic and Separation Techniques for Isolation and Purity Assessment

Chromatographic techniques are essential for the isolation of a target compound from a reaction mixture and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (often with acid/buffer modifiers) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be employed. Purity would be determined by the percentage of the total peak area corresponding to the main compound peak. For the separation of amines, derivatization with specific reagents can also be used to improve detection and separation. bldpharm.com

Gas Chromatography (GC): Depending on its volatility and thermal stability, GC could also be used for purity analysis, often coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification.

Thin-Layer Chromatography (TLC): TLC would be used for rapid monitoring of reaction progress and for determining appropriate solvent systems for column chromatography purification.

Scientific Article on this compound Forthcoming Pending Public Data Availability

Initial research indicates a lack of publicly available scientific literature and data concerning the chemical compound this compound. As a result, the comprehensive article detailing its structural elucidation and advanced analytical methodologies as per the requested outline cannot be generated at this time.

Thorough searches of scientific databases and chemical literature have not yielded specific information on the structural characterization or analytical separation techniques for this compound. The available data primarily pertains to related but structurally distinct compounds, such as 1-imino-1H-isoindol-3-amine and other isoindole derivatives.

The requested article was to be structured around a detailed outline, including sections on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and elemental analysis. Fulfilling this request requires access to specific experimental data, such as retention times, mass-to-charge ratios, and elemental composition percentages, which are not present in the current body of scientific literature for this particular compound.

It is possible that this compound is a novel compound that has not yet been synthesized or characterized in published research. Alternatively, it may be a proprietary molecule for which research data has not been disclosed to the public.

An article that adheres to the principles of scientific accuracy cannot be created without verifiable data from peer-reviewed sources. Any attempt to generate content based on related compounds would be speculative and would not meet the stringent requirements of the original request.

We will continue to monitor scientific publications and databases. Should information regarding the synthesis, structural elucidation, and analytical methodologies for this compound become publicly available, the requested article will be generated.

Theoretical and Computational Investigations of 1,1 Dimethyl 1h Isoindol 3 Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, which solve the electronic Schrödinger equation, provide a detailed picture of electron distribution and energy levels. wikipedia.org

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules due to its balance of accuracy and computational cost. numberanalytics.com For derivatives of 1,1-Dimethyl-1H-isoindol-3-amine, such as isoindoline-1,3-diones, DFT calculations using the B3LYP functional and a 6-311G(d,p) basis set are employed for geometry optimization. nih.govnih.gov This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. nih.govnih.gov To ensure that the optimized structure represents a true minimum on the potential energy surface, frequency calculations are performed to confirm the absence of imaginary frequencies. nih.gov

Once the geometry is optimized, a range of electronic properties can be calculated. nih.gov These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it relates to the molecule's reactivity and stability; a smaller gap generally indicates higher reactivity. nih.gov Other properties derived from DFT calculations include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. nih.gov Natural Bond Orbital (NBO) analysis is another technique used in conjunction with DFT to understand intramolecular and intermolecular interactions, such as charge transfer between donor and acceptor orbitals. nih.gov

Table 1: Key Electronic Properties Calculated Using DFT

PropertyDescription
Geometry Optimization Finding the lowest energy arrangement of atoms. nih.gov
HOMO Energy Energy of the highest occupied molecular orbital, related to electron-donating ability. nih.gov
LUMO Energy Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. nih.gov
HOMO-LUMO Gap Energy difference between HOMO and LUMO, an indicator of chemical reactivity. nih.gov
Ionization Potential The minimum energy required to remove an electron from a molecule. nih.gov
Electron Affinity The energy released when an electron is added to a molecule. nih.gov
Electronegativity A measure of the tendency of an atom to attract a bonding pair of electrons. nih.gov
Chemical Hardness A measure of resistance to change in electron distribution. nih.gov

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. nih.gov A key aspect of this is conformational analysis, which aims to identify the different spatial arrangements of atoms (conformers) that a molecule can adopt and to determine their relative stabilities. nih.gov

For flexible molecules like derivatives of this compound, conformational searches are often the first step in a computational study. This can be performed using methods like the OPLS-2005 force field, followed by reoptimization of the resulting conformers using higher-level quantum mechanical methods such as DFT. nih.gov The goal is to locate the global minimum energy conformer, which is the most stable and likely the most populated conformation of the molecule. nih.gov

Reaction Mechanism Predictions and Energy Profiles using Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. researchgate.net This profile provides valuable information about the feasibility and kinetics of a reaction.

For reactions involving amines, such as the reaction with formaldehyde (B43269), computational studies can help determine the reaction pathway. researchgate.net For instance, DFT calculations can be used to model the stepwise addition of the amine to formaldehyde and to calculate the energy barriers associated with different proposed mechanisms. researchgate.net This allows researchers to distinguish between possibilities like a concerted mechanism or a stepwise process involving intermediates. researchgate.net Such studies have been crucial in understanding the formation of polymers derived from amine-formaldehyde reactions. researchgate.net

Spectroscopic Property Predictions and Correlations with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

For isoindoline-1,3-dione derivatives, DFT calculations have been used to compute theoretical vibrational spectra (IR) and chemical shifts (¹H and ¹³C NMR). nih.govsemanticscholar.org The calculated vibrational frequencies can be compared to experimental IR spectra to help assign the observed absorption bands to specific molecular vibrations. nih.gov Similarly, calculated NMR chemical shifts can be correlated with experimental data to confirm the structure of the synthesized compounds. nih.gov Minor discrepancies between calculated and experimental values are expected and can often be attributed to factors like the solvent environment, which is typically modeled implicitly in the calculations. aun.edu.eg

Theoretical Quantitative Structure-Activity Relationship (QSAR) Methodological Frameworks

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. Theoretical QSAR studies utilize descriptors derived from computational chemistry to build these models.

While a specific QSAR study on this compound was not found in the provided search results, the general framework involves calculating a variety of molecular descriptors. These can include electronic descriptors (like HOMO/LUMO energies and dipole moment), steric descriptors (related to molecular size and shape), and hydrophobic descriptors (like the logarithm of the partition coefficient, LogP). nih.gov These descriptors, calculated for a series of related compounds with known biological activity, are then used to develop a regression model that can predict the activity of new, untested compounds. This approach is widely used in drug discovery to prioritize the synthesis of promising new molecules.

Computational Studies of Intermolecular Interactions and Hydrogen Bonding

Similarly, no specific computational studies detailing the intermolecular interactions and hydrogen bonding patterns of This compound were found in the available literature. General principles of physical chemistry suggest that as a primary amine, this compound would be capable of acting as a hydrogen bond donor via its -NH2 group and as a hydrogen bond acceptor at the nitrogen atoms. The gem-dimethyl group at the 1-position would introduce steric hindrance that could influence its interaction with other molecules. However, without specific computational models, such as Density Functional Theory (DFT) calculations or molecular dynamics simulations, any description of its hydrogen bonding behavior or other intermolecular forces remains speculative.

Research on analogous but distinct molecules, such as 1-imino-1H-isoindol-3-amine, has shown that the crystalline environment can significantly polarize the amidine fragment. These studies utilized methods like MP2/6-311G(d,p) and MP2/cc-pvtz to analyze bond lengths and tautomeric stability. Such detailed analyses are not available for this compound.

Therefore, a quantitative and detailed discussion of the theoretical and computational aspects of this compound cannot be provided at this time due to a lack of specific scientific literature on the subject.

Advanced Materials Science and Catalytic Applications of 1,1 Dimethyl 1h Isoindol 3 Amine Derivatives

Role in Polymer Chemistry and Functional Material Synthesis (e.g., monomers, functional additives)

While direct polymerization of 1,1-Dimethyl-1H-isoindol-3-amine has not been extensively documented, its structure suggests potential as both a functional monomer and a polymer additive. The presence of a primary amine group provides a reactive site for incorporation into polymer chains.

Derivatives of this compound could be rendered polymerizable by introducing a vinyl group or other reactive moiety. Such monomers could then be used to synthesize functional polymers. For instance, in the field of molecularly imprinted polymers (MIPs), functional monomers are crucial for creating specific recognition sites for a target molecule. nih.govnih.gov Monomers like 2-vinylpyridine (B74390) are selected for their ability to form non-covalent bonds (e.g., hydrogen bonds) with a template molecule during polymerization. nih.govnih.gov A vinyl-substituted derivative of an aminoisoindole could similarly act as a functional monomer, where the amine group and the heterocyclic core interact with a template to form highly selective binding cavities within a polymer matrix after cross-linking. nih.gov

As a functional additive, the aminoisoindole core could be incorporated into existing polymers to impart specific properties. Amino-functional polymers are of significant interest as "smart" materials that can respond to stimuli like pH changes. researchgate.net The amine group on the isoindole derivative could provide a site for bioconjugation, improve surface modification capabilities, or enhance the metal-chelating properties of the material, a principle applied in creating adsorbents for heavy metals.

Application in Supramolecular Chemistry and Self-Assembly (e.g., molecular recognition, host-guest systems)

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. In host-guest chemistry, a key area of supramolecular science, a host molecule with a cavity binds a smaller guest molecule. acs.org

The this compound scaffold possesses features that make it a candidate for a guest molecule. Its relatively rigid, planar aromatic system and specific functional groups (an H-bond donating amine) could allow it to fit within the hydrophobic cavities of common host molecules like cyclodextrins or cucurbiturils. nih.govmdpi.com The binding would be driven by a combination of hydrophobic interactions between the isoindole's aromatic rings and the host's nonpolar cavity, as well as specific hydrogen bonds or ion-dipole interactions involving the amine group. mdpi.commdpi.com

For example, studies with amino acid derivatives have shown that cationic ammonium (B1175870) groups can form strong multi-point hydrogen bonds with the carbonyl oxygen atoms lining the interior of synthetic macrocyclic hosts. mdpi.com Similarly, the amine group of the isoindole derivative could be protonated to form a cationic guest that binds strongly within an anionic or polar host cavity. Such host-guest complexation could be used to enhance solubility, control reactivity, or develop molecular sensors.

Utilization as Ligands in Organometallic Catalysis

The development of novel ligands is a cornerstone of organometallic chemistry, as ligands modulate the electronic and steric properties of a metal center, thereby controlling its catalytic activity and selectivity. mdpi.comyoutube.com While specific research on this compound as a ligand is not prominent, the closely related isoindoline (B1297411) scaffold is the basis for a well-established class of ligands. researchgate.netrsc.org

Design Principles for Ligand Development

A prominent class of ligands derived from the isoindoline core are the tridentate, monoanionic bis(pyridylimino)isoindolide (BPI) ligands. researchgate.net The design of these "pincer" ligands, which bind to a metal with three coordinating atoms in a meridional fashion, allows for a highly tunable and stable coordination environment.

Key design principles for isoindoline-based ligands include:

Mimicking Natural Systems : The BPI ligand, with its N,N,N-donor set and redox-active nature, is designed to mimic porphyrinoids, which are crucial cofactors in many enzymes. researchgate.net

Structural Rigidity and Tunability : The isoindoline backbone provides a rigid platform. The iminopyridine arms can be readily modified with different substituents (R groups) to fine-tune the steric bulk and electronic properties of the ligand. This modularity is crucial for optimizing catalytic performance. acs.orghsc.edu

Redox Activity : The ligand itself can participate in redox processes, which is important for many catalytic cycles, including those for CO₂ reduction. rsc.org

The hypothetical incorporation of the 1,1-dimethyl substitution pattern from the target compound onto the BPI ligand framework could offer enhanced steric control around the metal center, potentially influencing the selectivity of catalytic reactions.

Applications in Homogeneous and Heterogeneous Catalysis

Complexes formed from isoindoline-based ligands and first-row transition metals like copper, nickel, and cobalt have demonstrated significant catalytic activity.

Homogeneous Catalysis:

CO₂ Reduction : Copper(II) and Nickel(II) complexes with BPI ligands have been studied as electrocatalysts for the reduction of carbon dioxide. rsc.org The copper complex, in particular, showed higher activity for CO₂ reduction, although both complexes were observed to eventually decompose into heterogeneous metal deposits on the electrode surface. rsc.org

Asymmetric Hydrosilylation : A cobalt complex featuring a chiral 1,3-bis(2-pyridylimino)isoindolate ligand has been successfully used for the enantioselective hydrosilylation of ketones, achieving high yields and enantioselectivity (up to 91% ee). acs.org

Heterogeneous Catalysis: The potential for creating heterogeneous catalysts exists by anchoring these complexes to solid supports. For instance, ligands can be functionalized for covalent immobilization on supports like porous clays, which can improve catalyst recyclability and stability. mdpi.com

Catalyst SystemReactionKey Findings
[Cu(BPIMe)(H₂O)₂]ClO₄ Electrocatalytic CO₂ ReductionDisplays higher catalytic activity for CO₂ reduction compared to the Ni(II) analogue. rsc.org
[Ni(BPIMe)(H₂O)₂]ClO₄ Electrocatalytic CO₂ ReductionShows some catalytic activity but is less active than the Cu(II) complex. rsc.org
Cobalt-BPI Complex Asymmetric Hydrosilylation of KetonesAchieves high yields and enantioselectivity (up to 91% ee). acs.org

Table 1: Examples of Catalytic Applications of Isoindoline-Based Metal Complexes.

Development as Fluorescent Probes and Chemosensors

The isoindole and isoindoline cores are inherently fluorescent and serve as valuable scaffolds for the design of fluorescent probes and chemosensors. nih.govnih.gov These tools are designed to detect specific analytes or enzymatic activities through a change in their optical properties. rsc.orgrsc.org

Design Principles for Optical Properties

The design of isoindole-based fluorophores focuses on tuning their photophysical properties, such as absorption/emission wavelengths, quantum yield, and environmental sensitivity.

Key design principles include:

Structural Rigidity : Creating rigid, planar structures is a common strategy to increase fluorescence quantum yields. For example, new L-shaped fluorophores derived from isoindolediones exhibit bright, red-shifted emission due to their structural rigidity. nih.gov

Substituent Effects : The stability and electronic properties of the isoindole ring are highly dependent on substituents. Electron-withdrawing groups can stabilize the otherwise reactive 2H-isoindole tautomer, which is crucial for practical utility. nih.gov Conversely, introducing electron-donating groups, such as an amino group, can modulate the photophysical properties.

Reaction-Based Sensing : A powerful strategy for creating chemosensors involves a "turn-on" fluorescence mechanism. This is often achieved by masking a fluorophore with a chemical group that quenches its fluorescence. This quenching group is designed to be selectively cleaved by a specific analyte or enzyme, thereby releasing the fluorophore and restoring its emission. rsc.orgrsc.org For instance, isoindoline-based probes have been developed where a substrate for the enzyme O-GlcNAcase is attached to a 4-hydroxyisoindoline core. rsc.orgrsc.org Enzymatic cleavage of the substrate liberates the hydroxyl group, triggering an excited-state intramolecular proton transfer (ESIPT) process that "turns on" the fluorescence.

Probe TypeDesign StrategyAnalyte/Application
L-shaped Isoindoledione Structural rigidity, π-conjugation extensionBright, red-shifted fluorophore for cell and tissue imaging. nih.gov
GlcNAc-Bn-BHID ESIPT mechanism with a self-immolative linkerFluorogenic detection of O-GlcNAcase (OGA) enzyme activity. rsc.org
Substituted 2H-Isoindoles Stabilization via electron-withdrawing groupsCreation of stable isoindole fluorophores through three-component assembly. nih.gov

Table 2: Design and Application of Isoindole-Based Fluorescent Probes.

Mechanisms of Sensing and Detection

The sensing and detection capabilities of isoindole derivatives are often rooted in their fluorescence properties. These compounds can act as "off-on" or "on-off" fluorescent probes. For instance, certain Schiff base chemosensors containing an isoindole-imidazole framework have been designed for the selective detection of metal ions like Zn²⁺. nih.gov The mechanism of sensing in these cases often involves the inhibition of photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF).

Upon coordination with a target analyte, such as a metal ion, the non-radiative decay pathways of the fluorophore are suppressed, leading to a significant enhancement in fluorescence intensity. This "turn-on" response allows for the sensitive and selective detection of the analyte. nih.gov The binding stoichiometry between the sensor and the analyte, often determined by methods like Job's plot, is crucial for understanding the sensing mechanism. nih.gov For example, a 1:1 sensor-Zn²⁺ ensemble has been reported for an isoindole-imidazole based chemosensor. nih.gov

Furthermore, the introduction of specific functional groups to the isoindole core can tune its selectivity towards different analytes. For example, indole-based fluorescent sensors have been developed for the detection of both cations and anions, where the sensing mechanism is governed by complexation-induced fluorescence quenching or enhancement. researchgate.net The interaction between the metal ion and the aromatic ring of the fluorophore (arene–metal-ion coordination) plays a key role in the sensing platform. researchgate.net

Sensing Mechanism Description Example Derivative Class
Chelation-Enhanced Fluorescence (CHEF)Binding of an analyte to the sensor enhances the fluorescence intensity.Isoindole-imidazole Schiff bases for Zn²⁺ detection nih.gov
Photoinduced Electron Transfer (PET)Analyte binding inhibits the quenching of fluorescence by electron transfer.General mechanism for many fluorophore-receptor systems.
Fluorescence QuenchingComplexation with an analyte leads to a decrease in fluorescence intensity.Indole-based sensors for various metal ions researchgate.net

Integration into Nanomaterials and Hybrid Systems for Specific Functions

The integration of isoindole derivatives into nanomaterials and hybrid systems is an area with significant potential for creating materials with tailored functions. While specific research on the integration of this compound derivatives into nanomaterials is limited, the broader class of isoindoline and related nitrogen-containing heterocyclic compounds offers insights into potential applications.

One approach involves the functionalization of nanoparticles with these organic molecules to create hybrid materials with enhanced catalytic or sensing properties. For instance, palladium (II) complexes embedded in carbon felt electrodes have been utilized for supercapacitor applications. researchgate.net Similarly, the treatment of polyester (B1180765) fabrics with zinc oxide nanoparticles has been shown to enhance the light fastness and antibacterial efficacy of disperse dyes. mdpi.com This suggests a potential pathway for integrating isoindole-based dyes with nanomaterials to improve their performance and impart new functionalities.

The creation of inclusion complexes, for example with β-cyclodextrin, has been demonstrated to improve the water solubility of rhodamine derivatives, which are structurally related to some fluorescent dyes, without compromising their sensing abilities. rsc.org This strategy could be employed for this compound derivatives to enhance their applicability in aqueous environments for sensing or biological labeling.

Potential in Optical and Electronic Device Applications (e.g., dyes, OLEDs)

Derivatives of isoindoline and related aromatic imides/amides are promising candidates for applications in optical and electronic devices, particularly as dyes and in organic light-emitting diodes (OLEDs). Their strong electron-withdrawing characteristics, rigid structures, and high fluorescence quantum yields make them suitable for these applications. researchgate.net

In the context of OLEDs, aromatic imide derivatives have been investigated as electron acceptors. nih.gov By combining these with suitable electron donors, it is possible to generate materials that emit light in different regions of the spectrum, including the blue region which is crucial for full-color displays. nih.govbeilstein-journals.org For example, novel polycyclic fused amide units combined with a tetramethylcarbazole or acridine (B1665455) donor have been used to create blue fluorescent emitters for OLEDs. nih.gov A sky-blue OLED device based on a BSQ-DMAC emitter demonstrated a high maximum external quantum efficiency of 4.94%. nih.gov

Furthermore, theoretical studies on boron-pyridyl-imino-isoindoline dyes have shown that modifications to the molecular structure, such as aryl fusion, can significantly impact their photophysical properties. nih.gov These modifications can lead to red-shifted emissions and improved fluorescence quantum yields, making them promising for applications in organic electronics. nih.gov Hemicyanine dyes, which share some structural similarities with functionalized isoindoles, have also been investigated for their photophysical properties in various solvents and composite glass matrices for potential applications in photonics. sci-hub.st

Compound Class Application Key Findings
Polycyclic Fused Amide DerivativesBlue Emitters for OLEDsAchieved high external quantum efficiency (4.94%) in a sky-blue OLED. nih.gov
Boron-Pyridyl-Imino-Isoindoline DyesOrganic ElectronicsAryl fusion can tune photophysical properties for enhanced performance. nih.gov
Iridium(III) Complexes with Indolo[3,2,1-jk]carbazole DerivativesOLEDsDemonstrated narrow emission bandwidths and high efficiencies. rsc.org

Future Perspectives and Emerging Research Directions for 1,1 Dimethyl 1h Isoindol 3 Amine

Untapped Synthetic Opportunities and Methodological Innovations

The synthesis of isoindoline (B1297411) derivatives has evolved significantly, moving towards more efficient and versatile methodologies. For 1,1-Dimethyl-1H-isoindol-3-amine, future synthetic research could pivot from classical methods to more innovative strategies that offer improved yields, scalability, and access to a wider range of derivatives.

Multi-Component Reactions (MCRs): One of the most promising areas is the development of one-pot, multi-component reactions. Catalyst-free, three-component condensation reactions involving 2-cyanobenzaldehyde, various amines, and active methylene (B1212753) compounds have proven effective for constructing the isoindolin-1-imine scaffold. semanticscholar.orgresearchgate.netumich.edu Adapting such a strategy could provide a direct and atom-economical route to novel derivatives of this compound. The reaction could involve a precursor like 2-acetyl- or 2-cyanobenzonitrile derivative that can generate the gem-dimethyl group in situ or be modified post-synthesis.

Cascade Reactions: Catalyst-free intramolecular azide-alkene cascade reactions have been successfully employed for the synthesis of fused isoindoline derivatives under mild conditions. rsc.org This approach could be explored to build complex polycyclic systems incorporating the this compound core, potentially leading to novel molecular frameworks with unique properties.

Novel Cyclization Strategies: Research into ruthenium-catalyzed oxidant-free cyclization of benzimidates with alkenes has opened new pathways to 1H-isoindoles. researchgate.net Investigating analogous catalytic systems for the synthesis of the 1,1-dimethyl substituted core could represent a significant methodological advancement.

A comparative overview of potential synthetic methodologies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Methodologies for Isoindoline Scaffolds

Methodology Description Potential Advantages for this compound Key Features
Multi-Component Reactions A one-pot reaction where three or more reactants combine to form a single product. Rapid assembly of complex derivatives, high atom economy, operational simplicity. Catalyst-free options, potential for library synthesis. semanticscholar.orgumich.edu
Cascade Reactions A series of intramolecular reactions where the product of one step is the substrate for the next. Formation of complex fused systems in a single operation. Mild, catalyst-free conditions, high regio- and stereospecificity. rsc.org
Metal-Catalyzed Cyclizations Use of transition metals (e.g., Ruthenium, Palladium) to catalyze C-H activation and cyclization. Access to novel derivatives, potential for asymmetric synthesis. High efficiency, oxidant-free conditions. researchgate.net

| Friedel-Crafts Type Reactions | Electrophilic aromatic substitution to form C-C bonds with the benzene (B151609) ring of the isoindole core. | Introduction of diverse substituents at the aromatic ring. | Can be catalyzed by acids like LiClO4. nih.gov |

Exploration of Novel Reactivity Patterns and Chemical Transformations

The reactivity of this compound is largely unexplored. The presence of a nucleophilic primary amine, a reactive isoindole core, and a sterically influential gem-dimethyl group suggests a rich and complex chemical behavior ripe for investigation.

Reactions at the Amine Group: The primary amine at the 3-position is a key functional handle for derivatization. It can undergo a wide range of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines or Schiff bases. These transformations would allow for the facile introduction of various pharmacophores and functional groups, enabling the synthesis of extensive compound libraries for screening purposes.

Cycloaddition Reactions: The isoindole nucleus is known to participate in cycloaddition reactions, such as the Diels-Alder reaction, acting as a reactive diene. researchgate.net Investigating the propensity of the 1,1-Dimethyl-1H-isoindole tautomer to engage in [4+2] cycloadditions with various dienophiles could lead to the synthesis of complex, bridged polycyclic structures that are otherwise difficult to access.

Electrophilic and Nucleophilic Aromatic Substitution: The benzene ring of the isoindole core can be functionalized through electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts). Furthermore, the development of methods for nucleophilic aromatic substitution would expand the toolkit for modifying the aromatic core, allowing for the introduction of a diverse array of substituents to tune the electronic and steric properties of the molecule.

Table 2: Potential Chemical Transformations for this compound

Reaction Type Reagents/Conditions Potential Products Research Focus
N-Acylation/Alkylation Acyl chlorides, alkyl halides Amides, secondary/tertiary amines Library synthesis, functional group introduction.
Imination Aldehydes, ketones Schiff bases/Imines Synthesis of ligands, bioactive molecule precursors.
Diels-Alder Cycloaddition N-substituted maleimides, other dienophiles Bridged polycyclic adducts Accessing novel 3D scaffolds. researchgate.net

| Aromatic Substitution | Electrophiles (e.g., HNO₃, Br₂), Nucleophiles | Substituted isoindole derivatives | Tuning electronic properties, structure-activity relationship studies. |

Advanced Computational Modeling Paradigms and Predictive Capabilities

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental design and accelerating discovery. For this compound, in silico methods can provide crucial insights into its structure, properties, and reactivity.

Density Functional Theory (DFT): DFT calculations can be employed to investigate the molecular and electronic properties of this compound. researchgate.net This can help elucidate its geometric structure, orbital energies (HOMO/LUMO), and electrostatic potential, which are fundamental to understanding its reactivity and intermolecular interactions. Theoretical calculations of spectroscopic data (IR, NMR) can also aid in structural confirmation. researchgate.net

Molecular Docking: If the compound is explored for biological applications, molecular docking studies can predict its binding affinity and mode of interaction with specific protein targets, such as enzymes like cyclooxygenase (COX). researchgate.net This predictive capability can prioritize the synthesis of derivatives with the highest potential for biological activity, saving time and resources.

Reaction Mechanism Simulation: Computational modeling can be used to map out the potential energy surfaces of proposed reactions, helping to understand reaction mechanisms, predict the feasibility of synthetic routes, and identify potential byproducts. This approach has been used to support proposed mechanisms in isoindole chemistry. researchgate.net

Table 3: Computational Approaches for Investigating Isoindoline Derivatives

Computational Method Application Predicted Properties
Density Functional Theory (DFT) Elucidate electronic structure and reactivity. Molecular geometry, HOMO/LUMO energies, electrostatic potential, theoretical spectra. researchgate.net
Molecular Docking Predict binding to biological targets. Binding energy, binding pose, key intermolecular interactions. researchgate.net
Molecular Dynamics (MD) Simulation Study the dynamic behavior and stability of molecule-protein complexes. Conformational changes, stability of binding, solvent effects.

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity. | Predictive models for activity based on molecular descriptors. |

Interdisciplinary Research Frontiers

The unique properties of the isoindole scaffold suggest that this compound and its derivatives could find applications beyond traditional organic and medicinal chemistry, at the interface with materials science, physics, and environmental science.

Materials Science: Isoindoles and their derivatives are known to form the core of certain dyes and fluorophores. beilstein-journals.org The specific substitution pattern of this compound could be exploited to develop novel photoactive materials. Derivatization could lead to compounds with applications in organic light-emitting diodes (OLEDs), chemical sensors, or as fluorescent probes for biological imaging. Furthermore, incorporating this scaffold into polymers could yield materials with enhanced thermal stability, as seen with phthalonitrile-containing resins that form stable triazine and phthalocyanine (B1677752) structures upon curing. mdpi.com

Environmental Chemistry: The development of novel materials for environmental remediation is a critical area of research. The amine functionality of this compound makes it a candidate for grafting onto solid supports, such as silica (B1680970) or magnetic nanoparticles. These functionalized materials could be investigated as adsorbents for the removal of heavy metal ions or organic pollutants from water, leveraging the coordinating ability of the nitrogen atoms.

Sustainable and Eco-friendly Approaches in this compound Research

Adherence to the principles of green chemistry is paramount in modern chemical research. Future work on this compound should prioritize the development of sustainable and environmentally benign methodologies. semanticscholar.org

Green Solvents: A key focus should be the replacement of hazardous organic solvents with greener alternatives. Water has been shown to be an effective medium for certain syntheses of isoindoline derivatives, often at room temperature and without the need for a catalyst. researchgate.net Other eco-friendly solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have been successfully used in the synthesis of related APIs, improving yields and simplifying work-up procedures. mdpi.comnih.gov

Catalyst-Free and Solventless Reactions: The development of catalyst-free and solvent-free reaction conditions represents a significant step towards ideal green synthesis. rsc.org Solventless heating has been applied to the synthesis of isoindoline derivatives, offering a simple and efficient method. researchgate.net

Bio-based Feedstocks: A forward-looking approach would involve synthesizing the isoindoline core from renewable, bio-based starting materials. For instance, strategies have been developed to upgrade biomass-derived furfurals into isoindolinones, representing a sustainable pathway to this important heterocyclic core. rsc.org

Table 4: Green Chemistry Strategies for Isoindoline Synthesis

Strategy Example Environmental Benefit Reference
Use of Water as Solvent Three-component synthesis of isoindolin-1-imines in aqueous medium. Eliminates volatile organic compounds (VOCs), non-toxic, non-flammable. researchgate.net
Solvent-Free Conditions Synthesis of isoindoline-1,3-diones by simple heating. Reduces waste, simplifies purification, lowers energy consumption. researchgate.net
Catalyst-Free Synthesis Intramolecular azide–alkene cascade reaction. Avoids potentially toxic and expensive metal catalysts. rsc.org
Bio-based Starting Materials Upgrading bio-furfurals to isoindolinones. Reduces reliance on petrochemical feedstocks, utilizes renewable resources. rsc.org

| Eco-Friendly Solvents | Use of 2-MeTHF and CPME instead of VOCs. | Decreases environmental impact (E-factor), improves process safety. | mdpi.comnih.gov |

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